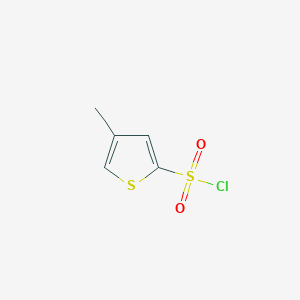

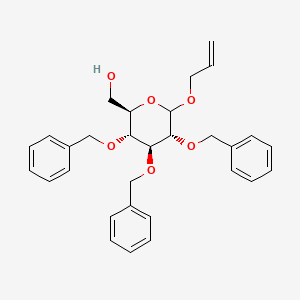

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

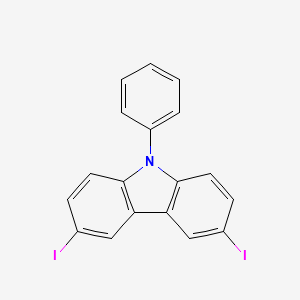

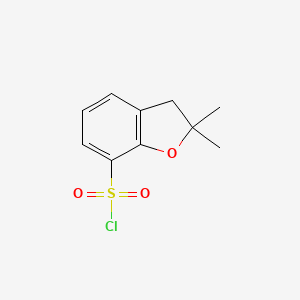

“4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine” is likely a type of organic compound known as a benzoxazine. Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazines are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .

Physical And Chemical Properties Analysis

Without specific data on “this compound”, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Approaches : A study by Fu et al. (2012) describes a simple synthetic route to N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, involving cyclization and acylation processes, with characterization by various analytical techniques (Fu et al., 2012).

- Crystal Structure Analysis : Gao et al. (2015) synthesized a new compound, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, and analyzed its crystal structure using X-ray diffraction (Gao et al., 2015).

Applications Beyond Monomer Preparation

- Luminescent Materials and Ligands : Wattanathana et al. (2017) discuss the use of 3,4-dihydro-1,3-2H-benzoxazines, including derivatives like 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, for applications as luminescent materials and ligands for cations (Wattanathana et al., 2017).

Alternative Chemical Synthesis

- Catalytic Asymmetric Chlorocyclization : Yu et al. (2017) described a synthetic approach for chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which may be related to this compound, through catalytic asymmetric chlorocyclization (Yu et al., 2017).

- Modified Synthesis Routes : Mizar and Myrboh (2006) synthesized substituted 2H-1,4-benzoxazines, which might include the 4-(chloroacetyl) derivative, from substituted 2-amino phenols and 1,2-dibromoethane (Mizar & Myrboh, 2006).

Bioactivity and Ecological Role

- Bioactive Compounds and Ecology : Macias et al. (2009) explored the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinone derivatives, including the potential agronomic utility of these compounds (Macias et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds such as chloroacetanilides are known to target theCTLA-4 pathway . CTLA-4 is a member of a family of immunoglobulin-related receptors that are responsible for various aspects of T-cell immune regulation .

Mode of Action

Chloroacetanilides, a related class of compounds, are known to inhibitelongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes , which are part of the gibberellin pathway . This suggests that 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of thegibberellin pathway is a common effect of chloroacetanilides . This pathway is crucial for plant growth and development, suggesting that this compound might have similar effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts vigorously with water to generate gaseous HCl . This suggests that the presence of water could influence the compound’s stability and its ability to interact with its targets.

Eigenschaften

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXQYTQBUEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544873 |

Source

|

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22178-82-1 |

Source

|

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)